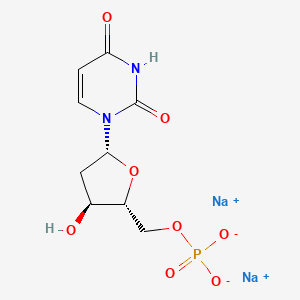

2'-Deoxyuridine-5'-monophosphate disodium salt

Description

Properties

CAS No. |

42155-08-8 |

|---|---|

Molecular Formula |

C9H11N2Na2O8P |

Molecular Weight |

352.15 g/mol |

IUPAC Name |

disodium;[(2R,3S,5R)-3-hydroxy-5-(4-oxido-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate |

InChI |

InChI=1S/C9H13N2O8P.2Na/c12-5-3-8(11-2-1-7(13)10-9(11)14)19-6(5)4-18-20(15,16)17;;/h1-2,5-6,8,12H,3-4H2,(H,10,13,14)(H2,15,16,17);;/q;2*+1/p-2/t5-,6+,8+;;/m0../s1 |

InChI Key |

FXVXMLXAXVVONE-CDNBRZBRSA-L |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)([O-])[O-])O.[Na+].[Na+] |

Canonical SMILES |

C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)([O-])[O-])O.[Na+].[Na+] |

Other CAS No. |

42155-08-8 |

Pictograms |

Irritant |

Related CAS |

964-26-1 (Parent) |

sequence |

U |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2'-Deoxyuridine-5'-monophosphate Disodium Salt for Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Deoxyuridine-5'-monophosphate (dUMP), particularly in its stable and soluble disodium salt form, is a cornerstone molecule in the fields of molecular biology, biochemistry, and pharmaceutical development.[1] As a critical intermediate in the de novo synthesis of 2'-deoxythymidine monophosphate (dTMP), it represents a fundamental node in the metabolic pathway of DNA synthesis.[2][3][4] This guide provides an in-depth technical overview of dUMP disodium salt, from its core physicochemical properties to its intricate biological roles and its pivotal applications in cutting-edge research and therapeutic strategies. The enhanced solubility of the disodium salt form makes it particularly amenable for use in various laboratory settings.[1][5]

I. Physicochemical Properties and Structure

A thorough understanding of the physicochemical properties of 2'-Deoxyuridine-5'-monophosphate disodium salt is paramount for its effective use in experimental design.

A. Chemical Structure

2'-Deoxyuridine-5'-monophosphate is a deoxynucleotide composed of a deoxyribose sugar, a uracil nucleobase, and a phosphate group at the 5' position of the sugar.[3][5] The disodium salt form indicates that the two acidic protons of the phosphate group are replaced by sodium ions.

B. Molecular Formula and Weight

The molecular formula for the disodium salt is C₉H₁₁N₂Na₂O₈P, with a corresponding molecular weight of approximately 352.15 g/mol .[1][6][7]

C. Solubility and Stability

The disodium salt form of dUMP exhibits excellent solubility in water and aqueous buffers, a critical attribute for its application in biochemical assays and cell culture experiments.[1][7][8][9] For optimal stability, it is recommended to store the compound as a white to off-white powder at -20°C.[1][6][8][9]

Table 1: Key Physicochemical Properties of 2'-Deoxyuridine-5'-monophosphate Disodium Salt

| Property | Value | References |

| CAS Number | 42155-08-8 | [1][6][7][8] |

| Molecular Formula | C₉H₁₁N₂Na₂O₈P | [1][8] |

| Molecular Weight | 352.15 g/mol | [1][6][7] |

| Appearance | White to off-white powder | [1][6] |

| Solubility | Soluble in water | [7][8][9] |

| Storage Temperature | -20°C | [6][8][9] |

II. The Central Role in DNA Biosynthesis: The dUMP to dTMP Conversion

The biological significance of dUMP is intrinsically linked to its role as the direct precursor for the synthesis of dTMP, an essential building block of DNA.[2][4] This conversion is catalyzed by the enzyme thymidylate synthase (TS) and is a critical step for DNA replication and repair.[2][10][11][12]

A. The Thymidylate Synthase Cycle

Thymidylate synthase facilitates the reductive methylation of dUMP to dTMP.[10][11] This reaction is unique in folate metabolism as it involves the oxidation of the cofactor N⁵,N¹⁰-methylenetetrahydrofolate to dihydrofolate.[10] The inhibition of this enzymatic step is a key strategy in controlling the growth of both bacterial and eukaryotic cells.[13]

B. The Catalytic Mechanism of Thymidylate Synthase

The mechanism of thymidylate synthase is a well-studied process involving a series of intricate steps:

-

Nucleophilic Attack: A conserved cysteine residue in the active site of thymidylate synthase attacks the C6 position of the uracil ring of dUMP.[14][15]

-

Ternary Complex Formation: This covalent intermediate then forms a ternary complex with N⁵,N¹⁰-methylenetetrahydrofolate.

-

Methyl Group Transfer: The methylene group from the folate cofactor is transferred to the C5 position of the uracil ring.

-

Redox Reaction and Product Release: A hydride transfer from the tetrahydrofolate ring reduces the newly added methyl group, and subsequent steps lead to the release of dTMP and dihydrofolate.[14]

This intricate mechanism makes thymidylate synthase a prime target for chemotherapeutic intervention.[10][16]

Caption: The Thymidylate Synthase Cycle.

III. Applications in Research and Drug Development

The pivotal role of the dUMP to dTMP conversion in cell proliferation makes it a focal point for research and therapeutic development, particularly in oncology and virology.[1]

A. A Tool for Studying Enzyme Kinetics and Inhibition

2'-Deoxyuridine-5'-monophosphate disodium salt serves as the natural substrate for thymidylate synthase and is therefore indispensable for in vitro enzyme activity assays.[5][7][8] These assays are fundamental for:

-

Characterizing Enzyme Kinetics: Determining key parameters such as Kₘ and Vₘₐₓ for thymidylate synthase from various organisms.

-

Screening for Inhibitors: Identifying and characterizing novel compounds that inhibit thymidylate synthase activity, which are potential anticancer or antimicrobial agents.[16]

-

Mechanistic Studies: Elucidating the detailed catalytic mechanism of thymidylate synthase and the mode of action of its inhibitors.

B. A Precursor in the Synthesis of Modified Nucleotides

dUMP is a versatile starting material for the chemical synthesis of various modified deoxynucleotides. These analogs are instrumental in a wide array of molecular biology applications, including DNA sequencing, PCR, and the development of therapeutic oligonucleotides.[17]

C. A Key Player in Cancer Chemotherapy

The thymidylate synthase pathway is a well-established target for cancer chemotherapy.[2] The widely used anticancer drug 5-fluorouracil (5-FU) exerts its cytotoxic effects primarily through its metabolite, 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP), which is a potent inhibitor of thymidylate synthase.[18][19][20][21] FdUMP, in the presence of N⁵,N¹⁰-methylenetetrahydrofolate, forms a stable ternary complex with the enzyme, leading to the inhibition of dTMP synthesis and subsequent "thymineless death" in rapidly dividing cancer cells.[2][18]

D. Antiviral Drug Development

The principle of targeting nucleotide metabolism extends to the development of antiviral therapies. Some antiviral nucleoside analogs, after intracellular phosphorylation, can interfere with viral DNA synthesis by inhibiting viral polymerases or by being incorporated into the viral genome. While dUMP itself is not a direct antiviral, understanding its metabolism is crucial for designing nucleoside analogs that can be selectively activated in virus-infected cells.

IV. Experimental Protocols and Methodologies

A. Preparation of a Standard dUMP Solution

Causality: The disodium salt's high water solubility simplifies stock solution preparation. Using a precise buffer is critical as enzyme activity is pH-dependent.

-

Accurately weigh the desired amount of 2'-Deoxyuridine-5'-monophosphate disodium salt.

-

Dissolve the powder in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) to the desired stock concentration (e.g., 10 mM).

-

Ensure complete dissolution by vortexing.

-

Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

B. In Vitro Thymidylate Synthase Activity Assay (Spectrophotometric)

Causality: This assay leverages the change in absorbance as dihydrofolate is produced, providing a continuous, real-time measure of enzyme activity.

-

Prepare a reaction mixture containing buffer (e.g., 50 mM Tris-HCl, pH 7.5), a reducing agent (e.g., dithiothreitol), N⁵,N¹⁰-methylenetetrahydrofolate, and the thymidylate synthase enzyme.

-

Initiate the reaction by adding a known concentration of the dUMP substrate.

-

Monitor the increase in absorbance at 340 nm, which corresponds to the formation of dihydrofolate.[19][20]

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

Caption: Workflow for a spectrophotometric thymidylate synthase assay.

C. Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Causality: LC-MS/MS provides high sensitivity and specificity, allowing for the precise quantification of dUMP and its metabolites in complex biological samples.[22]

-

Sample Preparation: Extract nucleotides from cells or tissues using a suitable method, such as methanol precipitation.[22]

-

Chromatographic Separation: Separate the analytes using a reverse-phase HPLC column with an appropriate mobile phase.[22]

-

Mass Spectrometric Detection: Ionize the eluted compounds using electrospray ionization (ESI) in negative mode and detect the specific parent and daughter ions for dUMP and other target molecules.[22]

-

Quantification: Use a standard curve generated with known concentrations of 2'-Deoxyuridine-5'-monophosphate disodium salt to quantify the amount of dUMP in the samples.

V. Safety and Handling

While 2'-Deoxyuridine-5'-monophosphate disodium salt is a naturally occurring metabolite, standard laboratory safety precautions should be observed when handling the pure compound.[5]

-

Personal Protective Equipment: Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[23]

-

Handling: Avoid inhalation of the powder and contact with skin and eyes.[6][23] Handle in a well-ventilated area.[6][23]

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place at -20°C.[6][8]

VI. Conclusion

2'-Deoxyuridine-5'-monophosphate disodium salt is more than just a chemical reagent; it is a fundamental tool for interrogating one of the most critical pathways in cellular biology. Its role as the substrate for thymidylate synthase places it at the heart of DNA synthesis and provides a powerful lever for the development of therapeutics aimed at controlling cell proliferation. A comprehensive understanding of its properties, biological functions, and experimental applications is therefore essential for researchers, scientists, and drug development professionals seeking to advance our knowledge of life's fundamental processes and to develop innovative treatments for human diseases.

References

-

Thymidylate synthase. (n.d.). In Wikipedia. Retrieved from [Link]

-

Kohen, A. (2014). Concerted versus Stepwise Mechanism in Thymidylate Synthase. ACS Catalysis, 4(6), 2034-2041. [Link]

-

Agrawal, N., Mihai, C., & Kohen, A. (2011). An unusual mechanism of thymidylate biosynthesis in organisms containing the thyX Gene. Biochemistry, 50(25), 5738-5746. [Link]

-

Thymidylate synthase. (n.d.). In M-CSA Mechanism and Catalytic Site Atlas. Retrieved from [Link]

-

Cost,i M. P., & Ferrari, S. (2005). Thymidylate synthase structure, function and implication in drug discovery. Current Medicinal Chemistry, 12(19), 2229-2249. [Link]

-

Anderson, D. D., Stover, P. J. (2019). Targeting Nuclear Thymidylate Biosynthesis. Frontiers in Oncology, 9, 136. [Link]

-

What enzyme catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP) in pyrimidine synthesis? (2025, May 25). Dr.Oracle. Retrieved from [Link]

-

In folate synthesis, what converts dUMP to dTMP? (2023, October 10). brainly.com. Retrieved from [Link]

-

Deoxyuridine monophosphate – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

-

2'-Deoxyguanosine 5'-monophosphate disodium salt hydrate. (n.d.). Bio-Rad. Retrieved from [Link]

-

Dutson, C., et al. (2021). Synthesis of polyanionic C5-modified 2'-deoxyuridine and 2'-deoxycytidine-5'-triphosphates and their properties as substrates for DNA polymerases. Molecules, 26(8), 2250. [Link]

-

Taddei, M., et al. (2023). Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors. ACS Pharmacology & Translational Science, 6(3), 444-457. [Link]

-

Deoxyuridine monophosphate. (n.d.). In Wikipedia. Retrieved from [Link]

-

Taddei, M., et al. (2023). Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors. ACS Pharmacology & Translational Science, 6(3), 444-457. [Link]

-

Lannergård, J., et al. (2024). Repurposing zidovudine and 5-fluoro-2′-deoxyuridine as antibiotic drugs made possible by synergy with both trimethoprim and the mitochondrial toxicity–reducing agent uridine. Journal of Antimicrobial Chemotherapy, 79(12), 3047-3054. [Link]

-

Guitton, J., et al. (2009). Simultaneous quantification of 5-FU, 5-FUrd, 5-FdUrd, 5-FdUMP, dUMP and TMP in cultured cell models by LC-MS/MS. Journal of Chromatography B, 877(28), 3349-3357. [Link]

-

Human 2′-Deoxynucleoside 5′-Phosphate N-Hydrolase 1: Mechanism of 2′-Deoxyuridine 5′-Monophosphate Hydrolysis. (2023). Biochemistry, 62(17), 2535-2547. [Link]

-

Taddei, M., et al. (2023). Discovery of 5'-Substituted 5-Fluoro-2'-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors. ACS Pharmacology & Translational Science, 6(3), 444-457. [Link]

-

2 -Deoxyuridine 5 -monophosphate Sigma Grade 42155-08-8. (n.d.). MilliporeSigma. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Deoxyuridine monophosphate - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. leapchem.com [leapchem.com]

- 6. echemi.com [echemi.com]

- 7. 2'-Deoxyuridine-5'-monophosphate disodium salt | Abcam [abcam.com]

- 8. 2 -Deoxyuridine 5 -monophosphate Sigma Grade 42155-08-8 [sigmaaldrich.com]

- 9. 42155-08-8 CAS MSDS (2'-Deoxyuridine 5'-monophosphate disodium salt) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. Thymidylate synthase - Wikipedia [en.wikipedia.org]

- 11. droracle.ai [droracle.ai]

- 12. brainly.com [brainly.com]

- 13. selleckchem.com [selleckchem.com]

- 14. An unusual mechanism of thymidylate biosynthesis in organisms containing the thyX Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 15. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 16. Thymidylate synthase structure, function and implication in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 18. Targeting Nuclear Thymidylate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Discovery of 5'-Substituted 5-Fluoro-2'-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Simultaneous quantification of 5-FU, 5-FUrd, 5-FdUrd, 5-FdUMP, dUMP and TMP in cultured cell models by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. bio.vu.nl [bio.vu.nl]

Introduction: The Central Role of dUMP in Cellular Metabolism and Research

An In-depth Technical Guide to 2'-Deoxyuridine 5'-Monophosphate (dUMP) Disodium Salt: Core Chemical Properties and Applications for Researchers

2'-Deoxyuridine 5'-monophosphate (dUMP), available commercially as a stable disodium salt, is a deoxynucleotide of fundamental importance in molecular biology and drug development.[1] As the direct precursor to deoxythymidine monophosphate (dTMP), it stands at a critical metabolic crossroads for DNA synthesis.[1][2] The enzymatic conversion of dUMP to dTMP is the sole de novo pathway for producing the thymidine nucleotide required for DNA replication and repair.[3][4] This reaction is catalyzed by thymidylate synthase (TS), an enzyme that has been a major target for cancer chemotherapy for decades.[5][6] Consequently, 2'-dUMP disodium salt is an indispensable tool for researchers studying DNA biosynthesis, folate metabolism, and for professionals in drug development screening for novel antineoplastic and antimicrobial agents.

This guide provides a detailed overview of the core chemical properties of 2'-dUMP disodium salt, its biological significance, and its practical application in a research setting, offering field-proven insights for scientists and drug development professionals.

Part 1: Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of 2'-dUMP disodium salt is essential for its proper handling, storage, and use in quantitative biochemical assays.

Core Chemical Attributes

The fundamental properties of 2'-dUMP disodium salt are summarized in the table below. These values are critical for preparing solutions of known concentration, interpreting experimental results, and ensuring the long-term integrity of the compound.

| Property | Value | Source(s) |

| Chemical Formula | C₉H₁₁N₂O₈PNa₂ | [7] |

| Molecular Weight | 352.15 g/mol | [7][8] |

| CAS Number | 42155-08-8 | [8][9] |

| Appearance | White to off-white powder | [8] |

| Purity (Typical) | ≥95-98% (HPLC) | [7] |

| Solubility | Soluble in water (e.g., 50 mg/mL) | [8][9] |

| Storage Temperature | -20°C | [9][10] |

Chemical Structure

The structure of 2'-dUMP consists of a pyrimidine base (uracil) linked to a 2'-deoxyribose sugar, which is phosphorylated at the 5' position. The disodium salt form enhances its stability and solubility in aqueous solutions.

Caption: Chemical structure of 2'-dUMP disodium salt.

Stability, Storage, and Solution Handling

Expertise & Experience: While the powder form is stable under normal conditions, its long-term integrity, especially in solution, is critical for reproducible experimental results.[11] The primary concerns are hydrolysis of the phosphate ester bond and microbial contamination.

-

Storage: The solid compound should be stored tightly sealed at -20°C in a dry environment to prevent degradation from moisture and temperature fluctuations.[10][11]

-

Solution Preparation: For experimental use, prepare stock solutions in high-purity, nuclease-free water or a suitable buffer (e.g., Tris-HCl, HEPES). Solutions of nucleotide salts can be stored for several months at -20°C.[12]

-

Trustworthiness: To ensure experimental consistency and prevent degradation from repeated freeze-thaw cycles, it is best practice to divide stock solutions into smaller, single-use aliquots.[12] Once thawed, an aliquot should be kept on ice until use.

Spectroscopic Profile

Spectroscopic analysis is the cornerstone of verifying the identity, purity, and concentration of 2'-dUMP.

-

UV-Vis Spectroscopy: dUMP exhibits a characteristic maximum absorbance (λmax) in the ultraviolet spectrum at approximately 260 nm, a feature derived from the pyrimidine ring.[13] This property is routinely used for the accurate determination of solution concentration via the Beer-Lambert law.

-

NMR Spectroscopy: 1H and 31P NMR are powerful, non-destructive techniques used to confirm the structural integrity of the molecule.[14] Proton NMR verifies the presence of the deoxyribose and uracil moieties, while phosphorus NMR confirms the 5'-monophosphate group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular weight, confirming the elemental composition and identity of the compound.[15]

Part 2: Biological Significance and Metabolic Pathway

The biological role of dUMP is centered on its function as the key substrate in the de novo synthesis of thymidylate (dTMP).

The Thymidylate Synthase Cycle

Thymidylate synthase (TS) is the enzyme that catalyzes the reductive methylation of dUMP to produce dTMP.[3][4] This reaction is unique in folate metabolism, as the cofactor, N⁵,N¹⁰-methylenetetrahydrofolate (CH₂H₄F), acts as both a one-carbon donor and a reductant.[3] The process is a concerted reaction where TS covalently binds dUMP, facilitating the transfer of a methyl group from the folate cofactor.[3][16] The cycle is completed by dihydrofolate reductase (DHFR), which regenerates the tetrahydrofolate necessary for the reaction to continue.

Because this is the only de novo source of dTMP, its inhibition leads to an imbalance of deoxynucleotides, an accumulation of dUMP, and subsequent DNA damage, ultimately triggering "thymineless death" in rapidly dividing cells.[3] This makes the TS enzyme a prime target for chemotherapeutic drugs.[4][6]

Caption: The dUMP to dTMP conversion pathway.

Part 3: Experimental Applications and Protocols

2'-dUMP disodium salt is a cornerstone reagent for in vitro biochemical assays, particularly for characterizing thymidylate synthase activity and screening for its inhibitors.

Application: In Vitro Thymidylate Synthase (TS) Activity Assay

Authoritative Grounding: The most common method for measuring TS activity is a direct, continuous spectrophotometric assay. This assay is based on the principle that the oxidation of the tetrahydrofolate cofactor during the conversion of dUMP to dTMP leads to an increase in absorbance at 340 nm.

Protocol Workflow Diagram

Caption: Workflow for a continuous spectrophotometric TS assay.

Detailed Step-by-Step Methodology

This protocol is a self-validating system; the rate of reaction should be directly proportional to the concentration of the enzyme, provided the substrates (dUMP and cofactor) are not limiting.

-

Preparation of Assay Buffer:

-

Action: Prepare a 50 mM Tris-HCl buffer containing 1 mM EDTA and 25 mM MgCl₂, adjusted to pH 7.4 at 37°C.

-

Causality: The buffer maintains a stable pH optimal for TS activity. EDTA chelates divalent metal ions that could inhibit the enzyme, while MgCl₂ can be a required cofactor for some enzymes and helps stabilize nucleic acids.

-

-

Reagent Preparation:

-

Action: Prepare fresh stock solutions: 10 mM 2'-dUMP disodium salt in nuclease-free water, 5 mM N⁵,N¹⁰-methylenetetrahydrofolate (CH₂H₄F), and a dilution series of purified thymidylate synthase in assay buffer.

-

Causality: Freshly prepared reagents ensure maximum activity and concentration accuracy. Working concentrations are typically in the micromolar range, so accurate stock solutions are critical.

-

-

Assay Setup:

-

Action: In a 1 mL quartz cuvette, combine 800 µL of assay buffer, 50 µL of 10 mM dUMP stock (final concentration: 500 µM), and 50 µL of 5 mM CH₂H₄F stock (final concentration: 250 µM).

-

Causality: Substrate concentrations are set well above the Michaelis constant (Km) of the enzyme to ensure the reaction rate is zero-order with respect to the substrate, making the rate dependent only on the enzyme concentration.

-

-

Reaction Initiation and Measurement:

-

Action: Place the cuvette in a temperature-controlled spectrophotometer set to 37°C and allow the temperature to equilibrate. Establish a baseline reading at 340 nm. To initiate the reaction, add 100 µL of the diluted TS enzyme and mix immediately.

-

Causality: Pre-incubation ensures the reaction occurs at the desired temperature. The reaction is initiated with the enzyme as it is the limiting component.

-

-

Data Acquisition and Analysis:

-

Action: Record the increase in absorbance at 340 nm continuously for 3-5 minutes. Calculate the initial velocity (ΔA₃₄₀/min) from the linear portion of the reaction curve.

-

Causality: The initial linear phase represents the true enzyme activity before substrate depletion or product inhibition occurs. The rate can be converted into specific activity (µmol of product formed per minute per mg of enzyme) using the molar extinction coefficient of dihydrofolate.

-

Part 4: Safe Handling and Disposal

As a Senior Application Scientist, ensuring laboratory safety is paramount. While 2'-dUMP disodium salt is not acutely toxic, proper handling minimizes any potential risks.

-

Hazard Identification: The compound may cause skin, eye, and respiratory tract irritation. It is classified as harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses with side shields, nitrile gloves, and a lab coat. When handling the powder, use a dust mask or work in a ventilated hood to avoid inhalation.[17]

-

Handling: Avoid the formation of dust and aerosols.[11][18] Ensure adequate ventilation in the work area.[17]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[11][17]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Unused material should be disposed of as chemical waste.

Conclusion

2'-Deoxyuridine 5'-monophosphate disodium salt is more than a simple chemical reagent; it is a vital probe for interrogating one of the most fundamental pathways in cell biology—the synthesis of DNA. Its well-defined chemical properties, stability, and central role as the substrate for thymidylate synthase make it an indispensable tool for basic research in enzymology and metabolism, as well as for the high-stakes field of anticancer and antimicrobial drug discovery. A comprehensive understanding of its properties and a meticulous approach to its use are foundational to achieving robust, reproducible, and impactful scientific results.

References

-

Wikipedia. Thymidylate synthase. [Link]

-

Rode, W., & Les, A. (n.d.). Molecular mechanism of thymidylate synthase-catalyzed reaction and interaction of the enzyme with 2- and/or 4-substituted analogues of dUMP and 5-fluoro-dUMP. SciSpace. [Link]

-

Proteopedia. (2022). Thymidylate synthase. [Link]

-

Cisneros, R. J., et al. (2014). Structures of human thymidylate synthase R163K with dUMP, FdUMP and glutathione show asymmetric ligand binding. Acta Crystallographica Section D: Biological Crystallography, 70(Pt 3), 756–766. [Link]

-

Taylor & Francis Online. Thymidylate synthase – Knowledge and References. [Link]

-

Wikipedia. Deoxyuridine monophosphate. [Link]

-

Gołąb, A., et al. (2007). Interactions of 2'-fluoro-substituted dUMP analogues with thymidylate synthase. Biochemical and Biophysical Research Communications, 361(4), 939-944. [Link]

-

Cole-Parmer. Material Safety Data Sheet - Maleic Acid, Disodium Salt, 99%. [Link]

-

ResearchGate. (2012). For how long CTP disodium salt is stable at -20°C?. [Link]

-

Unknown. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

-

ResearchGate. (2016). Complete assignments of NMR data of 13 hydroxymethoxyflavones. [Link]

Sources

- 1. Deoxyuridine monophosphate - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Thymidylate synthase - Wikipedia [en.wikipedia.org]

- 4. Thymidylate synthase - Proteopedia, life in 3D [proteopedia.org]

- 5. scispace.com [scispace.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. scbt.com [scbt.com]

- 8. echemi.com [echemi.com]

- 9. 2'-Deoxyuridine 5'-monophosphate disodium salt | 42155-08-8 [chemicalbook.com]

- 10. 42155-08-8 CAS MSDS (2'-Deoxyuridine 5'-monophosphate disodium salt) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. fishersci.se [fishersci.se]

- 12. researchgate.net [researchgate.net]

- 13. NADP, Disodium Salt | 24292-60-2 [chemicalbook.com]

- 14. Interactions of 2'-fluoro-substituted dUMP analogues with thymidylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. lehigh.edu [lehigh.edu]

- 16. Structures of human thymidylate synthase R163K with dUMP, FdUMP and glutathione show asymmetric ligand binding - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 18. labbox.es [labbox.es]

An In-Depth Technical Guide to 2'-Deoxyuridine-5'-monophosphate Disodium Salt: Structure, Synthesis, and Applications

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of a Key Nucleotide

2'-Deoxyuridine-5'-monophosphate (dUMP) is a cornerstone of cellular metabolism and a critical intermediate in the biosynthesis of DNA. In its disodium salt form, this nucleotide becomes a stable, water-soluble reagent that is indispensable for a wide array of applications in molecular biology, biochemistry, and pharmaceutical development. This guide provides a comprehensive overview of the structure, synthesis, purification, and analytical characterization of 2'-Deoxyuridine-5'-monophosphate disodium salt, with a particular focus on its pivotal role in drug discovery and development.

Chemical and Physical Properties: A Foundation for Application

The disodium salt of dUMP is a white, crystalline powder with excellent solubility in aqueous solutions, a property that is critical for its use in various biochemical assays and as a therapeutic agent.[1][2] Its stability under standard laboratory conditions further enhances its utility.[3]

| Property | Value | Reference |

| Chemical Formula | C₉H₁₁N₂Na₂O₈P | [4] |

| Molecular Weight | 352.15 g/mol | [4] |

| CAS Number | 42155-08-8 | [4] |

| Appearance | White to off-white powder | [3] |

| Solubility | Soluble in water | [2] |

| Storage | -20°C | [3] |

The Structural Architecture of 2'-Deoxyuridine-5'-monophosphate

The structure of 2'-Deoxyuridine-5'-monophosphate is comprised of three key components: a pyrimidine base (uracil), a deoxyribose sugar, and a phosphate group attached to the 5' carbon of the sugar. This fundamental structure is the basis for its critical role in nucleic acid metabolism.

Caption: The enzymatic conversion of dUMP to dTMP.

This critical position in the DNA synthesis pathway makes thymidylate synthase a major target for cancer chemotherapy. By blocking the conversion of dUMP to dTMP, cancer cell proliferation can be effectively halted.

Synthesis and Purification: From Nucleoside to High-Purity Salt

The synthesis of 2'-Deoxyuridine-5'-monophosphate disodium salt is a multi-step process that begins with the selective phosphorylation of 2'-deoxyuridine.

Experimental Protocol: Synthesis

Step 1: 5'-O-Phosphorylation of 2'-Deoxyuridine

A common and effective method for the phosphorylation of nucleosides is the use of phosphorus oxychloride (POCl₃) in the presence of a base, such as pyridine. [5]

-

Dissolve 2'-deoxyuridine in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred solution. The reaction is exothermic and should be controlled carefully. [6]4. Allow the reaction to stir at 0°C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water or a saturated sodium bicarbonate solution.

-

Remove the pyridine by rotary evaporation under reduced pressure.

Step 2: Purification of 2'-Deoxyuridine-5'-monophosphate

The crude 2'-Deoxyuridine-5'-monophosphate is then purified to remove unreacted starting material, byproducts, and inorganic salts. Anion-exchange chromatography is a highly effective method for this purpose, as it separates molecules based on their net negative charge. [1][3]

-

Column Preparation: An anion-exchange column (e.g., DEAE-Sepharose or a similar resin) is packed and equilibrated with a low-salt buffer (e.g., 20 mM Tris-HCl, pH 7.5). [1]2. Sample Loading: The crude dUMP solution is adjusted to the pH and ionic strength of the equilibration buffer and loaded onto the column.

-

Washing: The column is washed with the equilibration buffer to remove any unbound impurities.

-

Elution: A linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the equilibration buffer) is applied to the column. [3]The more negatively charged dUMP will bind more tightly to the resin and elute at a higher salt concentration than less charged impurities.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by UV-Vis spectrophotometry (at 260 nm) and HPLC to identify those containing the pure dUMP.

Caption: Workflow for the synthesis and purification of dUMP disodium salt.

Step 3: Conversion to the Disodium Salt

The purified 2'-Deoxyuridine-5'-monophosphate is then converted to its disodium salt to enhance its stability and solubility.

-

Pool the fractions containing pure dUMP.

-

Adjust the pH of the solution to approximately 7.5 with a dilute solution of sodium hydroxide (NaOH).

-

Lyophilize the solution to obtain the 2'-Deoxyuridine-5'-monophosphate disodium salt as a white powder.

Analytical Characterization: Ensuring Purity and Identity

A suite of analytical techniques is employed to confirm the identity and purity of the synthesized 2'-Deoxyuridine-5'-monophosphate disodium salt.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a cornerstone technique for assessing the purity of nucleotides. [7]A C18 column is typically used with a mobile phase consisting of an aqueous buffer and an organic modifier.

Exemplary HPLC Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) [8]* Mobile Phase A: 0.1 M potassium phosphate buffer, pH 6.0 [9]* Mobile Phase B: 100% Methanol [9]* Gradient: A linear gradient from 0% to 50% B over 20 minutes

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 260 nm [9]

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS provides a highly sensitive and specific method for the quantification of dUMP, particularly in complex biological matrices such as cell extracts. [10][11] Illustrative UPLC-MS/MS Protocol:

-

UPLC System: Acquity UPLC system [11]* Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size) * Mobile Phase A: 0.1% Formic acid in water * Mobile Phase B: Acetonitrile with 0.1% formic acid * Gradient: A rapid gradient tailored to the specific application

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray ionization (ESI), typically in negative mode

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for dUMP

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides detailed information about the structure of the molecule, confirming the presence of the uracil base, the deoxyribose sugar, and the correct phosphorylation site.

-

³¹P NMR: Is a powerful tool for confirming the presence and purity of the phosphate group. [12][13]A single sharp peak is expected for the monophosphate.

Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy is used to identify the functional groups present in the molecule. [14]Key vibrational bands for dUMP include those for the C=O, N-H, C-N, P=O, and P-O-C groups. [15]

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~3400 | O-H stretching (sugar and phosphate) |

| ~3200 | N-H stretching (uracil) |

| ~1700 | C=O stretching (uracil) |

| ~1650 | C=C stretching (uracil) |

| ~1250 | P=O stretching (phosphate) |

| ~1080 | P-O-C stretching (phosphate-sugar linkage) |

Applications in Research and Drug Development

The unique biochemical role of dUMP makes its disodium salt a valuable tool in several areas of research and development.

-

Nucleic Acid Research: As a fundamental building block for DNA synthesis, it is essential for in vitro studies of DNA replication, repair, and transcription. [16]* Enzyme Assays: It serves as a crucial substrate for studying the kinetics and inhibition of thymidylate synthase and other enzymes involved in nucleotide metabolism. * Anticancer and Antiviral Drug Development: dUMP and its analogs are central to the development of chemotherapeutic agents that target DNA synthesis in rapidly dividing cancer cells and viruses. [16]* Diagnostic Tools: It is employed in diagnostic assays for detecting viral infections and genetic disorders. [16]

Conclusion: An Indispensable Tool for Scientific Advancement

2'-Deoxyuridine-5'-monophosphate disodium salt is more than just a chemical reagent; it is a key that unlocks our understanding of fundamental cellular processes and provides a powerful tool for the development of life-saving therapeutics. Its well-defined structure, accessible synthesis, and critical biochemical role ensure its continued importance in the fields of molecular biology, biochemistry, and medicine.

References

- Conduct Science. (2019, June 26).

- SIELC Technologies. HPLC Separation of Cytidine-5'-monophosphate (CMP)

- An FTIR Investigation of Flanking Sequence Effects on the Structure and Flexibility of DNA Binding Sites. PubMed Central.

- Bio-Works.

- Agilent. (2024, April 22).

- Chem-Impex.

- Chongqing Chemdad Co. ,Ltd.

- Longdom Publishing. Separation and Analysis of Mono-Di- And Tri- Phosphate Nucleotides from Cell Extract Using Reversed Phase HPLC.

- ResearchGate. A typical biological sample's FTIR spectrum, with peak assignments...

- GENERAL HPLC METHODS.

- ResearchGate. (2025, August 6). Application of FTIR Spectroscopy to Analyze RNA Structure.

- ResearchGate. (2025, August 7). A reversed phase HPLC method for the analysis of nucleotides to determine 5'-PDE enzyme activity.

- TriLink BioTechnologies.

- Organomation.

- Agilent. FTIR SPECTROSCOPY REFERENCE GUIDE.

- Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies.

- Universal Lab Blog. (2024, June 16).

- PubMed.

- Bitesize Bio. (2025, June 2). How to Separate Nucleotides Using Ion-paired Reverse Phase HPLC.

- SciSpace.

- NIH. Small Molecule Metabolite Extraction Strategy for Improving LC/MS Detection of Cancer Cell Metabolome.

- PubMed. Two-dimensional 1H and 31P NMR spectra and restrained molecular dynamics structure of a covalent CPI-CDPI2-oligodeoxyribonucleotide decamer complex.

- NIH.

- SIELC Technologies. By Detection.

- 2 -Deoxyuridine 5 -monophosph

- Guide to cell extraction, sample normalisation and sample submission for metabolomics.

- Waters Corporation. Optimized Extraction and Cleanup Protocols for LC-MS/MS Multi-Residue Determination of Veterinary Drugs in Edible Muscle Tissues.

- YMC Europe.

- ChemScene.

- Sigma-Aldrich.

Sources

- 1. conductscience.com [conductscience.com]

- 2. ymc.eu [ymc.eu]

- 3. bio-works.com [bio-works.com]

- 4. ≥98% (HPLC), synthetic (organic), powder | Sigma-Aldrich [sigmaaldrich.com]

- 5. Base-induced dismutation of POCl3 and POBr3: synthesis and structure of ligand-stabilized dioxophosphonium cations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. cores.emory.edu [cores.emory.edu]

- 8. researchgate.net [researchgate.net]

- 9. longdom.org [longdom.org]

- 10. organomation.com [organomation.com]

- 11. Small Molecule Metabolite Extraction Strategy for Improving LC/MS Detection of Cancer Cell Metabolome - PMC [pmc.ncbi.nlm.nih.gov]

- 12. trilinkbiotech.com [trilinkbiotech.com]

- 13. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 14. agilent.com [agilent.com]

- 15. researchgate.net [researchgate.net]

- 16. rsc.org [rsc.org]

The dUMP Nexus: A Technical Guide to a Critical Branchpoint in DNA Synthesis and Genome Integrity

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxyuridine monophosphate (dUMP) occupies a critical metabolic crossroads, serving as the direct precursor for deoxythymidine monophosphate (dTMP), an essential building block for DNA synthesis. The fidelity of this conversion is paramount for genomic integrity. Misregulation of the pathways governing dUMP metabolism leads to an imbalance in nucleotide pools, promoting the misincorporation of uracil into DNA. This event triggers a cascade of repair mechanisms that, if overwhelmed, can result in DNA strand breaks, chromosomal instability, and ultimately, cell death. This guide provides an in-depth technical examination of the function of dUMP in DNA synthesis, detailing the enzymatic processes that control its fate, the consequences of its mismanagement, and its profound implications as a target for cancer chemotherapy.

Introduction: The Significance of dUMP

In the intricate choreography of DNA replication and repair, the balanced supply of the four deoxyribonucleoside triphosphates (dNTPs: dATP, dGTP, dCTP, and dTTP) is essential. Deoxyuridine monophosphate (dUMP) sits at the heart of thymidine biosynthesis. It is structurally identical to deoxythymidine monophosphate (dTMP) except for a methyl group at the fifth carbon of the pyrimidine ring. This seemingly minor difference is fundamental to the distinction between RNA and DNA. The enzymatic methylation of dUMP to dTMP is the sole de novo pathway for producing the thymidine nucleotides required for DNA synthesis.[1][2] Consequently, the enzymes and pathways that regulate the cellular concentration and conversion of dUMP are critical for cell viability and genetic stability.

The dUMP to dTMP Conversion: A Cornerstone of DNA Synthesis

The transformation of dUMP into dTMP is a pivotal step, ensuring that thymine, not uracil, is available for DNA polymerases. This reaction is catalyzed by a single, indispensable enzyme.

Thymidylate Synthase (TS): The Key Methylating Enzyme

Thymidylate synthase (TS), or TYMS, catalyzes the reductive methylation of dUMP to create dTMP.[3] This reaction is unique in folate metabolism as it involves the oxidation of the cofactor N5,N10-methylenetetrahydrofolate (CH2THF) to dihydrofolate (DHF) during the one-carbon transfer.[1][3] The DHF product must then be reduced back to tetrahydrofolate (THF) by dihydrofolate reductase (DHFR) to sustain the cycle.[1]

Causality in Mechanism: The TS-catalyzed reaction is a complex process involving the formation of a covalent intermediate. A cysteine residue in the active site of TS attacks the C6 position of dUMP, forming a bond.[3] This nucleophilic attack facilitates the transfer of a methyl group from CH2THF to the C5 position of the uracil ring. The subsequent collapse of this ternary complex releases dTMP and DHF.[3][4] This intricate mechanism ensures the highly specific and efficient production of dTMP, the direct precursor for dTTP.[5]

Caption: De novo synthesis of dTMP from dUMP by Thymidylate Synthase.

The Gatekeepers: Preventing Uracil in DNA

While TS works to produce thymidylate, other enzymes are crucial for preventing the accumulation and incorporation of uracil into the genome. The primary threat comes from deoxyuridine triphosphate (dUTP), which can be mistakenly used by DNA polymerases instead of dTTP.

dUTP Pyrophosphatase (dUTPase): The First Line of Defense

dUTPase (encoded by the DUT gene) is an essential enzyme that catalyzes the rapid hydrolysis of dUTP into dUMP and pyrophosphate.[6][7] This action serves two critical functions:

-

Minimizing dUTP Pools: It maintains a very low intracellular dUTP/dTTP ratio, thereby preventing DNA polymerases from incorporating uracil into newly synthesized DNA.[8][9]

-

Generating dUMP: It provides the dUMP substrate necessary for the TS-catalyzed synthesis of dTMP.[6][10]

The importance of dUTPase cannot be overstated. Its absence or inhibition leads to an increase in cellular dUTP levels, resulting in massive uracil incorporation into DNA, which triggers a catastrophic and futile repair cycle.[6][11]

When Uracil Breaches the Defenses: Consequences and Repair

Despite the actions of dUTPase, uracil can still appear in DNA through two primary mechanisms:

-

Misincorporation of dUMP: Occurs when elevated dUTP pools lead DNA polymerase to insert a uracil opposite an adenine (U:A pair).[12][13]

-

Deamination of Cytosine: The spontaneous hydrolytic deamination of a cytosine base creates a uracil, resulting in a mutagenic uracil:guanine (U:G) mismatch.[12][14]

The cell has a robust system to deal with this threat: the Base Excision Repair (BER) pathway.

Uracil-DNA Glycosylase (UDG): The Search-and-Destroy Enzyme

The BER pathway is initiated by a family of enzymes called DNA glycosylases.[15] Uracil-DNA Glycosylase (UDG) is a highly conserved enzyme that scans DNA and specifically recognizes uracil.[16][17] Upon finding a uracil, UDG cleaves the N-glycosidic bond that links the base to the deoxyribose sugar backbone, excising the uracil and leaving behind an apurinic/apyrimidinic (AP) site.[18][19] This action is the critical first step in removing the lesion.[16]

The Base Excision Repair (BER) Cascade

Following UDG's action, a cascade of enzymes repairs the AP site:

-

AP Endonuclease 1 (APE1): Recognizes the AP site and cleaves the phosphodiester backbone 5' to the lesion, creating a nick with a 3'-hydroxyl group and a 5'-deoxyribose phosphate (dRP) moiety.[13][20]

-

DNA Polymerase β (Polβ): Fills the one-nucleotide gap by inserting the correct nucleotide (in this case, thymine). Polβ also has a dRP-lyase activity that removes the 5'-dRP group.[13]

-

DNA Ligase III (LIG3): In conjunction with its cofactor XRCC1, DNA Ligase III seals the final nick in the DNA backbone, completing the repair process.[20]

This "short-patch" BER is the primary pathway for repairing uracil-induced lesions.[18][20]

Caption: The Base Excision Repair pathway for removing uracil from DNA.

Therapeutic Implications: Exploiting the dUMP Nexus

The critical reliance of rapidly dividing cells on the de novo synthesis of dTMP makes this pathway a prime target for anticancer chemotherapy.[21][22]

5-Fluorouracil (5-FU) and "Thymineless Death"

5-Fluorouracil (5-FU) is a cornerstone chemotherapeutic agent that primarily targets Thymidylate Synthase.[21][23] In the cell, 5-FU is converted to several active metabolites, most notably fluorodeoxyuridine monophosphate (FdUMP).[24] FdUMP is a potent mechanism-based inhibitor of TS. It forms a highly stable ternary complex with TS and the CH2THF cofactor, effectively shutting down dTMP production.[4][23][25]

The consequences of TS inhibition are twofold and lead to a state known as "thymineless death":[9]

-

dTTP Pool Depletion: The block in dTMP synthesis leads to a severe depletion of cellular dTTP pools, stalling DNA replication and repair.[23]

-

dUTP Pool Accumulation: The upstream precursor, dUMP, accumulates. This leads to a corresponding rise in dUTP levels. The skewed dUTP/dTTP ratio results in massive misincorporation of uracil into DNA.[4][26]

This uracil-laden DNA triggers intense BER activity. However, because dTTP is scarce and dUTP is abundant, the repair process itself re-incorporates uracil, leading to a "futile cycle" of excision and re-incorporation.[26] This cycle generates numerous DNA strand break intermediates, which are highly cytotoxic and ultimately lead to chromosomal fragmentation and apoptosis.[11][26]

Experimental Protocols & Methodologies

Studying the enzymes involved in dUMP metabolism is crucial for understanding both fundamental biology and drug mechanisms. Below are representative protocols.

Protocol: Uracil-DNA Glycosylase (UDG) Activity Assay

This protocol provides a method for measuring the activity of UDG by detecting the cleavage of a uracil-containing DNA substrate. This example uses MALDI-TOF mass spectrometry for precise detection of the product.[27]

Self-Validation Principle: The validity of this assay rests on the specific mass shift observed only in the presence of active UDG and a uracil-containing substrate. Controls lacking the enzyme or using a non-uracilated substrate should show no product formation.

Methodology:

-

Substrate Preparation: Synthesize a short double-stranded DNA oligonucleotide containing a single, site-specific uracil residue (e.g., a 19-mer with a U at position +9).[27]

-

Reaction Setup:

-

In a microcentrifuge tube, combine:

-

10x UDG Reaction Buffer (e.g., 200 mM Tris-HCl, 10 mM EDTA, pH 8.0).

-

Uracil-containing DNA substrate to a final concentration of ~50-100 nM.[27]

-

Nuclease-free water to the final volume.

-

-

Pre-warm the mixture to 37°C.

-

-

Enzyme Addition:

-

Reaction Termination:

-

Analysis:

-

Prepare the sample for MALDI-TOF mass spectrometry analysis according to the instrument manufacturer's protocol.

-

Analyze the mass spectra. The removal of the uracil base will result in a predictable mass decrease in the substrate strand, allowing for quantification of the AP-site product versus the remaining substrate.[27]

-

Protocol: dUTPase Activity Assay

This protocol describes an isotopic assay to measure dUTPase activity by coupling its reaction to that of Thymidylate Synthase.[29][30]

Causality and Validation: The assay is highly specific because the release of tritium is entirely dependent on the sequential conversion of [5-³H]dUTP to [5-³H]dUMP by dUTPase, followed by the TS-catalyzed removal of the ³H at the C5 position. A reaction lacking dUTPase will produce no tritiated water.

Methodology:

-

Reaction Mixture Preparation:

-

Prepare a reaction buffer containing components necessary for both enzymes (e.g., Tris-HCl, MgCl₂, DTT).

-

Add an excess of purified Thymidylate Synthase and the cofactor CH2THF.

-

Add the radiolabeled substrate, [5-³H]dUTP.

-

-

Reaction Initiation:

-

Add the cell lysate or purified protein fraction containing the unknown dUTPase activity to the reaction mixture.

-

Incubate at 37°C for a specified time (e.g., 30 minutes).

-

-

Reaction Termination and Separation:

-

Terminate the reaction by adding activated charcoal. The charcoal will absorb all the labeled nucleotides ([5-³H]dUTP and any [5-³H]dUMP).[30]

-

Centrifuge the mixture to pellet the charcoal.

-

-

Quantification:

-

The supernatant will contain tritiated water (³H₂O) released by the TS reaction.

-

Measure the radioactivity of the supernatant using a liquid scintillation counter.

-

The amount of radioactivity is directly proportional to the amount of dUMP produced by dUTPase activity.

-

Conclusion

Deoxyuridine monophosphate is not merely an intermediate; it is a critical control point for maintaining genomic fidelity. The coordinated actions of Thymidylate Synthase, dUTPase, and the Uracil-DNA Glycosylase-initiated BER pathway form a sophisticated network that ensures the correct balance of nucleotides for DNA synthesis and prevents the mutagenic and cytotoxic consequences of uracil in the genome. The central role of this nexus has made it a highly successful target for cancer therapeutics, and continued research into its regulation and function holds promise for the development of novel strategies for disease treatment and prevention.

References

-

5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies . National Institutes of Health (NIH). Available at: [Link]

-

Thymidylate synthase . Wikipedia. Available at: [Link]

-

Role Of Uracil DNA Glycosylase In Base Excision Repair . Grantome. Available at: [Link]

-

Uracil-DNA glycosylase . Wikipedia. Available at: [Link]

-

Uracil in DNA--occurrence, consequences and repair . PubMed. Available at: [Link]

-

DNA base excision repair of uracil residues in reconstituted nucleosome core particles . Oxford Academic. Available at: [Link]

-

Uracil-DNA glycosylases—Structural and functional perspectives on an essential family of DNA repair enzymes . PubMed Central, NIH. Available at: [Link]

-

Identification of a de novo thymidylate biosynthesis pathway in mammalian mitochondria . Proceedings of the National Academy of Sciences (PNAS). Available at: [Link]

-

Detection and removal of uracil in DNA by base excision repair pathway . ResearchGate. Available at: [Link]

-

What is the mechanism of action for 5-fluorouracil (5-FU)? . Dr.Oracle. Available at: [Link]

-

What Is Deoxythymidine Triphosphate (dTTP)? . Excedr. Available at: [Link]

-

Uracil in DNA: consequences for carcinogenesis and chemotherapy . PubMed Central, NIH. Available at: [Link]

-

Uracil-DNA glycosylase . Grokipedia. Available at: [Link]

-

Mechanism of thymidylate synthase inhibition by 5-FU . ResearchGate. Available at: [Link]

-

What pathway removes uracil present in DNA? . Quora. Available at: [Link]

-

Deoxyuracil in DNA in Health and Disease . PubMed Central, NIH. Available at: [Link]

-

The three known pathways for synthesis of dUMP, an intermediate in dTTP... . ResearchGate. Available at: [Link]

-

Human Uracil-DNA Glycosylase . Biology Website. Available at: [Link]

-

Evaluating the drug-target relationship between thymidylate synthase expression and tumor response to 5-fluorouracil: Is it time to move forward? . PubMed Central, NIH. Available at: [Link]

-

(PDF) Uracil in DNA - Occurrence, consequences and repair . ResearchGate. Available at: [Link]

-

Uracil-DNA glycosylases-structural and functional perspectives on an essential family of DNA repair enzymes . PubMed. Available at: [Link]

-

What are TYMS inhibitors and how do they work? . Patsnap Synapse. Available at: [Link]

-

Thymidylate synthase inhibitor . Wikipedia. Available at: [Link]

-

Base Excision Repair (BER) . Website. Available at: [Link]

-

Induction of thymidylate synthase as a 5-fluorouracil resistance mechanism . PubMed. Available at: [Link]

-

Control of dTTP pool size by anaphase promoting complex/cyclosome is essential for the maintenance of genetic stability . Genes & Development. Available at: [Link]

-

What are dUTPase inhibitors and how do they work? . Patsnap Synapse. Available at: [Link]

-

Uracil-DNA Glycosylase Assay by Matrix-assisted Laser Desorption/Ionization Time-of-flight Mass Spectrometry Analysis . PubMed Central, NIH. Available at: [Link]

-

Uracil-DNA Glycosylase Assay by Matrix-assisted Laser Desorption/Ionization Time-of-flight Mass Spectrometry Analysis . JoVE. Available at: [Link]

-

Overview of the dTTP biosynthesis pathways . ResearchGate. Available at: [Link]

-

HL-Uracil DNA Glycosylase (UNG, UDG) . Assay Biotechnology. Available at: [Link]

-

Uracil in DNA: Consequences for carcinogenesis and chemotherapy | Request PDF . ResearchGate. Available at: [Link]

-

An isotopic assay of dUTPase activity based on coupling with thymidylate synthase . PubMed. Available at: [Link]

-

Thymidylate synthase structure, function and implication in drug discovery . PubMed. Available at: [Link]

-

Thymidylate Synthase Structure, Function and Implication in Drug Discovery . ResearchGate. Available at: [Link]

-

dUTPase: the frequently overlooked enzyme encoded by many retroviruses . PubMed Central, NIH. Available at: [Link]

-

The role of dUTPase and uracil-DNA repair in cancer chemotherapy . PubMed. Available at: [Link]

-

Uracil DNA Glycosylase . QIAGEN. Available at: [Link]

-

DUT (gene) . Wikipedia. Available at: [Link]

-

Regulation of human dUTPase gene expression and p53-mediated transcriptional repression in response to oxaliplatin-induced DNA damage . PubMed Central, NIH. Available at: [Link]

-

The Role of dUTPase and Uracil-DNA Repair in Cancer Chemotherapy . ResearchGate. Available at: [Link]

-

An isotopic assay of dUTPase activity based on coupling with thymidylate synthase . Biblioteka Nauki. Available at: [Link]

Sources

- 1. Identification of a de novo thymidylate biosynthesis pathway in mammalian mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Control of dTTP pool size by anaphase promoting complex/cyclosome is essential for the maintenance of genetic stability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thymidylate synthase - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Thymidylate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 6. What are dUTPase inhibitors and how do they work? [synapse.patsnap.com]

- 7. DUT (gene) - Wikipedia [en.wikipedia.org]

- 8. dUTPase: the frequently overlooked enzyme encoded by many retroviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The role of dUTPase and uracil-DNA repair in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Deoxyuracil in DNA in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Uracil in DNA--occurrence, consequences and repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. DNA base excision repair of uracil residues in reconstituted nucleosome core particles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. quora.com [quora.com]

- 16. Uracil-DNA glycosylase - Wikipedia [en.wikipedia.org]

- 17. Uracil-DNA glycosylases—Structural and functional perspectives on an essential family of DNA repair enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Role Of Uracil DNA Glycosylase In Base Excision Repair - Michele Evans [grantome.com]

- 19. grokipedia.com [grokipedia.com]

- 20. researchgate.net [researchgate.net]

- 21. What are TYMS inhibitors and how do they work? [synapse.patsnap.com]

- 22. Thymidylate synthase structure, function and implication in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 24. droracle.ai [droracle.ai]

- 25. Induction of thymidylate synthase as a 5-fluorouracil resistance mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Uracil in DNA: consequences for carcinogenesis and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Uracil-DNA Glycosylase Assay by Matrix-assisted Laser Desorption/Ionization Time-of-flight Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Uracil-DNA Glycosylase Assay by Matrix-assisted Laser Desorption/Ionization Time-of-flight Mass Spectrometry Analysis [jove.com]

- 29. An isotopic assay of dUTPase activity based on coupling with thymidylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. bibliotekanauki.pl [bibliotekanauki.pl]

The Crossroads of DNA Synthesis: A Technical Guide to the Role of dUMP in Nucleotide Metabolism

Introduction: dUMP as a Central Hub in Cellular Proliferation

Deoxyuridine monophosphate (dUMP) stands as a critical nexus in the intricate network of nucleotide metabolism. While not directly incorporated into DNA, its singular fate is to serve as the immediate precursor for deoxythymidine monophosphate (dTMP), an essential building block for DNA synthesis and repair.[1] The enzymatic conversion of dUMP to dTMP, catalyzed by thymidylate synthase (TS), represents the sole de novo pathway for thymidylate production in most organisms.[2][3] This reaction is, therefore, a rate-limiting step for DNA replication, making the metabolic pathways that converge on dUMP production and its subsequent methylation a focal point for understanding and manipulating cellular proliferation.[2] This guide provides an in-depth exploration of dUMP's pivotal role, the enzymatic machinery governing its fate, and its profound implications in the context of disease and drug development.

I. The Biosynthesis of dUMP: Converging Pathways

The intracellular pool of dUMP is maintained through two primary routes: the de novo synthesis pathway and the salvage pathway. The reliance on each pathway can vary depending on the cell type and its proliferative state.[4][5]

A. De Novo Pyrimidine Synthesis

The de novo pathway constructs pyrimidine nucleotides from simple precursor molecules.[6] Uridine monophosphate (UMP) is first synthesized, which is then phosphorylated to uridine diphosphate (UDP). Ribonucleotide reductase subsequently reduces UDP to deoxyuridine diphosphate (dUDP).[7] The dUDP is then either dephosphorylated to dUMP or phosphorylated to dUTP, which is rapidly hydrolyzed by dUTP diphosphatase to dUMP.[8] This latter step is crucial to prevent the erroneous incorporation of uracil into DNA.[8]

B. The Salvage Pathway and Deoxycytidylate Deamination

The salvage pathway recycles pre-existing pyrimidine bases and nucleosides.[4] A key contributor to the dUMP pool via this route is the deamination of deoxycytidine monophosphate (dCMP) by the enzyme deoxycytidylate deaminase (dCMP deaminase).[9][10][11] This reaction directly converts dCMP to dUMP, providing a significant source of substrate for thymidylate synthase, particularly in rapidly dividing cells.[12]

Caption: Converging pathways for dUMP biosynthesis.

II. The Critical Conversion: dUMP to dTMP

The methylation of dUMP to form dTMP is a highly regulated and essential reaction catalyzed by thymidylate synthase (TS).[3] This enzyme utilizes N⁵,N¹⁰-methylenetetrahydrofolate as the methyl donor.[13] The reaction is unique in that the folate cofactor acts as both a one-carbon donor and a reductant.[13]

The catalytic mechanism of human thymidylate synthase involves a cysteine residue in the active site that forms a covalent bond with dUMP.[14] This is followed by the transfer of a methyl group from the tetrahydrofolate cofactor.[14] The intricate, multi-step process has been a subject of extensive research, with evidence supporting a concerted mechanism for the final hydride transfer and bond cleavage steps.[15]

Caption: The enzymatic conversion of dUMP to dTMP by Thymidylate Synthase.

III. Clinical Significance: A Target for Cancer Chemotherapy

The indispensable role of the dUMP to dTMP conversion in DNA synthesis makes thymidylate synthase a prime target for anticancer drugs.[16][17] By inhibiting this enzyme, the supply of dTMP is depleted, leading to an imbalance of deoxynucleotides, an accumulation of dUMP, and ultimately, "thymineless death," particularly in rapidly proliferating cancer cells.[3][18]

A. 5-Fluorouracil (5-FU)

A cornerstone of chemotherapy for decades, 5-fluorouracil (5-FU) is a prodrug that is intracellularly converted to several active metabolites, including fluorodeoxyuridine monophosphate (FdUMP).[19][20] FdUMP is a potent inhibitor of thymidylate synthase.[21] It forms a stable ternary complex with the enzyme and the folate cofactor, effectively blocking the dUMP binding site and halting dTMP production.[21]

B. Antifolates

Another class of drugs, known as antifolates, also targets this pathway.[22] While some, like methotrexate, primarily inhibit dihydrofolate reductase (DHFR), an enzyme required to regenerate the tetrahydrofolate cofactor for the TS reaction, others, such as raltitrexed and pemetrexed, are direct inhibitors of thymidylate synthase.[23][24] These drugs compete with the folate cofactor for binding to the enzyme.[16]

| Drug Class | Example | Primary Mechanism of Action | Effect on dUMP Metabolism |

| Fluoropyrimidines | 5-Fluorouracil (5-FU) | Irreversible inhibition of thymidylate synthase by its metabolite FdUMP.[21] | Accumulation of dUMP, depletion of dTMP.[3] |

| Antifolates | Methotrexate | Inhibition of dihydrofolate reductase (DHFR), leading to depletion of the TS cofactor.[25] | Indirect inhibition of dTMP synthesis, leading to dUMP accumulation. |

| Antifolates | Raltitrexed, Pemetrexed | Direct competitive inhibition of thymidylate synthase.[23][24] | Accumulation of dUMP, depletion of dTMP. |

IV. Experimental Protocols: Quantifying Thymidylate Synthase Activity

The assessment of thymidylate synthase activity is crucial for both basic research and clinical applications, including the evaluation of drug efficacy. A widely used and sensitive method is the tritium release assay.[26]

A. Tritium Release Assay for Thymidylate Synthase Activity

Principle: This assay measures the release of tritium (³H) from [5-³H]dUMP as it is converted to dTMP. The tritium at the C-5 position of the uracil ring is displaced during the methylation reaction and is released into the aqueous reaction mixture. The radiolabeled product, [³H]H₂O, is separated from the unreacted [5-³H]dUMP substrate, and the amount of radioactivity in the aqueous phase is quantified by liquid scintillation counting.

Detailed Protocol:

-

Preparation of Cell Lysate:

-

Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT, 1 mM EDTA) and incubate on ice.

-

Homogenize the cells using a Dounce homogenizer or sonication.

-

Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.

-

Collect the supernatant (cytosolic extract) and determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Thymidylate Synthase Reaction:

-

Prepare a reaction mixture containing:

-

Tris-HCl buffer (pH 7.5)

-

DTT

-

MgCl₂

-

N⁵,N¹⁰-methylenetetrahydrofolate (cofactor)

-

[5-³H]dUMP (substrate)

-

-

Initiate the reaction by adding a known amount of the cell lysate to the pre-warmed reaction mixture.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes). The reaction time should be within the linear range of the assay.

-

-

Termination of Reaction and Separation of Product:

-

Stop the reaction by adding an equal volume of activated charcoal suspension in trichloroacetic acid (TCA). The charcoal binds the unreacted [5-³H]dUMP.

-

Incubate on ice to allow for complete adsorption.

-

Centrifuge to pellet the charcoal.

-

-

Quantification:

-

Carefully transfer a known volume of the supernatant, which contains the [³H]H₂O product, to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Calculate the specific activity of thymidylate synthase (e.g., in pmol of dTMP formed per minute per mg of protein).

-

Caption: Workflow for the Tritium Release Assay of Thymidylate Synthase Activity.

V. Future Perspectives and Conclusion

The central role of dUMP metabolism in DNA synthesis ensures that it will remain a critical area of investigation for researchers and drug development professionals. While classic chemotherapeutics targeting this pathway have been successful, the development of drug resistance remains a significant challenge.[20][27] Future research will likely focus on developing novel inhibitors with improved specificity and reduced toxicity, as well as strategies to overcome resistance mechanisms.[17] A deeper understanding of the regulation of dUMP production and its conversion to dTMP will undoubtedly unveil new therapeutic opportunities for a range of proliferative diseases.

References

- Thymidylate synthase - Wikipedia. [URL: https://en.wikipedia.

- Danel F, et al. Targeting thymidylate synthase by antifolate drugs for the treatment of cancer. British Journal of Cancer. [URL: https://www.

- Agrawal N, et al. An unusual mechanism of thymidylate biosynthesis in organisms containing the thyX Gene. Nature. [URL: https://www.nature.

- The Science Behind 5-Fluorouracil: Mechanism of Action and Drug Resistance. [URL: https://www.proactiveinvestors.com/companies/news/1045761/the-science-behind-5-fluorouracil-mechanism-of-action-and-drug-resistance-1045761.html]

- Fluorouracil - Wikipedia. [URL: https://en.wikipedia.org/wiki/Fluorouracil]

- Zhang N, et al. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6017239/]

- What enzyme catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP) in pyrimidine synthesis? - Dr.Oracle. [URL: https://www.doctororacle.

- Luo J, et al. Concerted versus Stepwise Mechanism in Thymidylate Synthase. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja503541u]

- Longley DB, et al. 5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES. Nature Reviews Cancer. [URL: https://www.

- Thymidylate synthase - M-CSA Mechanism and Catalytic Site Atlas. [URL: https://www.ebi.ac.uk/thornton-srv/m-csa/entry/306/]

- 5-fluorouracil: mechanisms of action and clinical strategies - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15014494/]

- In folate synthesis, what converts dUMP to dTMP? - brainly.com. [URL: https://brainly.com/question/31790256]

- Costi MP, et al. Thymidylate synthase structure, function and implication in drug discovery - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15954911/]

- Goker H, et al. Antifolate inhibitors of thymidylate synthase as anticancer drugs - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17073617/]

- Deoxyuridine monophosphate – Knowledge and References - Taylor & Francis. [URL: https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1748259]

- Antifolate - Wikipedia. [URL: https://en.wikipedia.

- Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog. [URL: https://www.creative-proteomics.

- Antifolate Inhibitors of Thymidylate Synthase as Anticancer Drugs - Ingenta Connect. [URL: https://www.ingentaconnect.com/content/ben/ac/2006/00000006/00000004/art00002]

- Schematic Overview of Pyrimidine de Novo Synthesis, Salvage, and Degradation.Nucleotides synthesized de novo enter the nucleotide pool and become further converted to nucleic acids and other metabolic intermediates - Pathway Figure OCR. [URL: https://www.researchgate.

- De novo pyrimidine synthesis steps, pathways, uses - Microbe Notes. [URL: https://microbenotes.com/de-novo-pyrimidine-synthesis/]

- Gao F, et al. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3233309/]

- DCTD - Deoxycytidylate deaminase - Homo sapiens (Human) | UniProtKB | UniProt. [URL: https://www.uniprot.org/uniprotkb/P32321/entry]

- Kumar P, et al. dUMP/F-dUMP Binding to Thymidylate Synthase: Human Versus Mycobacterium tuberculosis - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5562413/]

- The Antifolates - PMC - PubMed Central - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3495912/]

- Nucleotide Metabolism - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4808569/]

- Nucleotide metabolism - Doctor 2018. [URL: https://doctor2018.jumedicine.com/wp-content/uploads/sites/2/2018/06/Nucleotide-metabolism.pdf]

- dCMP deaminase - Wikipedia. [URL: https://en.wikipedia.org/wiki/DCMP_deaminase]

- Targeting Metabolism for Cancer Therapy - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4762143/]

- Nucleic acid metabolism - Wikipedia. [URL: https://en.wikipedia.org/wiki/Nucleic_acid_metabolism]

- Bissonnette R, et al. The de novo and salvage pathways for the synthesis of pyrimidine residues of RNA predominate in different locations within the mouse duodenal epithelium - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/1370922/]

- (PDF) Analysis of Nucleotide Pools in Bacteria Using HPLC-MS in HILIC Mode. [URL: https://www.researchgate.net/publication/333621045_Analysis_of_Nucleotide_Pools_in_Bacteria_Using_HPLC-MS_in_HILIC_Mode]

- A Broadly Conserved Deoxycytidine Deaminase Protects Bacteria from Phage Infection. [URL: https://www.biorxiv.org/content/10.1101/2021.03.31.437905v1]

- Wu J, et al. Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4314418/]

- Pyrimidine biosynthesis pathway -de novo and salvage pathway. The solid... | Download Scientific Diagram - ResearchGate. [URL: https://www.researchgate.net/figure/Pyrimidine-biosynthesis-pathway-de-novo-and-salvage-pathway-The-solid-arrows-represent_fig1_326359556]

- Showing metabocard for dUMP (HMDB0001409) - Human Metabolome Database. [URL: https://hmdb.ca/metabolites/HMDB0001409]

- 1635 - Gene ResultDCTD dCMP deaminase [ (human)] - NCBI. [URL: https://www.ncbi.nlm.nih.gov/gene/1635]

- Metabolic Reprogramming of Cancer Cells and Therapeutics Targeting Cancer Metabolism - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11432299/]

- Nucleotide Metabolism Medical Education - Medicine Digital Learning. [URL: https://medicine. ac/learning/nucleotide-metabolism/ ]

- dCMP deaminase - DCTD - WikiGenes. [URL: https://www.wikigenes.org/e/gene/e/1635.html]

- Peters GJ, et al. Pharmacodynamic assay of thymidylate synthase activity in peripheral blood mononuclear cells - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22986815/]

- Optimization of cellular nucleotide extraction and sample preparation for nucleotide pool analyses using capillary electrophoresis - UBC Chemistry | - The University of British Columbia. [URL: https://www.chem.ubc.

- A novel fluorescence-based assay for the rapid detection and quantification of cellular deoxyribonucleoside triphosphates - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21683115/]

- Pharmacology - Chemotherapy agents (MOA, Alkalating, antimetabolites, topoisomerase, antimitotic) - YouTube. [URL: https://www.youtube.

- Novel mass spectrometry-based assay for thymidylate synthase activity - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38661665/]

- A new way to target resistant cancer | HSCRB. [URL: https://hscrb.harvard.edu/news/a-new-way-to-target-resistant-cancer/]

- Human Thymidylate Synthase ELISA Kit, 90-min ELISA (ab288923) | Abcam. [URL: https://www.abcam.

- Pharmacology - CANCER DRUGS - ANTIMETABOLITES (MADE EASY) - YouTube. [URL: https://www.youtube.

- Novel mass spectrometry-based assay for thymidylate synthase activity - Amsterdam UMC. [URL: https://research.amsterdamumc.

- Thymidylate synthetase assay | Download Table - ResearchGate. [URL: https://www.researchgate.

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. droracle.ai [droracle.ai]

- 3. Thymidylate synthase - Wikipedia [en.wikipedia.org]

- 4. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 5. The de novo and salvage pathways for the synthesis of pyrimidine residues of RNA predominate in different locations within the mouse duodenal epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. microbenotes.com [microbenotes.com]

- 7. Nucleotide Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. doctor2018.jumedicine.com [doctor2018.jumedicine.com]

- 9. uniprot.org [uniprot.org]

- 10. dCMP deaminase - Wikipedia [en.wikipedia.org]

- 11. DCTD dCMP deaminase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 12. WikiGenes - DCTD - dCMP deaminase [wikigenes.org]

- 13. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 14. An unusual mechanism of thymidylate biosynthesis in organisms containing the thyX Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Thymidylate synthase structure, function and implication in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Fluorouracil - Wikipedia [en.wikipedia.org]

- 19. nbinno.com [nbinno.com]

- 20. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

- 22. Antifolate - Wikipedia [en.wikipedia.org]

- 23. Antifolate inhibitors of thymidylate synthase as anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. The Antifolates - PMC [pmc.ncbi.nlm.nih.gov]

- 25. m.youtube.com [m.youtube.com]

- 26. Pharmacodynamic assay of thymidylate synthase activity in peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. A new way to target resistant cancer | HSCRB [hscrb.harvard.edu]